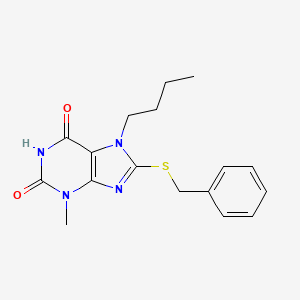

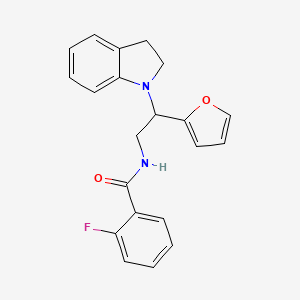

![molecular formula C10H9NO4S B2603158 3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 2344679-42-9](/img/structure/B2603158.png)

3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a synthetic organic compound with potential applications in various fields of research and industry. It has a molecular weight of 225.22 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies . For instance, one method involves the use of 4-methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides in reactions with EtNH2 and indole sodium salt, providing the respective amides .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO4S/c1-14-9(13)4-3-15-6-2-5(8(11)12)10-7(4)6/h2-3,10H,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 225.22 . The IR spectrum and NMR spectrum details are available in some studies .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Thieno[2,3-d]pyrimidines :A method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcases the versatility of thieno[2,3-d]pyrimidine derivatives in synthetic chemistry. This method involves direct formation and further reactions to produce a variety of substituted compounds, highlighting the potential for diverse chemical modifications and applications (Santilli, Kim, & Wanser, 1971).

Modification of Bilirubin Acidity :Research on altering the solubility properties of bilirubin by substituting methoxy and methylthio groups illustrates the impact of chemical modifications on the physical properties of compounds. This study could provide insights into the design of derivatives of "3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid" for specific solubility or acidity requirements (Boiadjiev & Lightner, 1998).

Electrochemical and Photophysical Properties

Electrochemical Study :An electrochemical study of derivatives of mercapto-2 pyridinecarboxylic-5 acid, which shares structural motifs with the compound , provides insights into how substituent groups can influence electrochemical properties. Such studies are crucial for applications in materials science and sensor development (Lejeune, Vandenbalck, Patriarche, & Lapière, 1981).

Applications in Drug Design and Synthesis

Prodigiosin Analogues :The synthesis of prodigiosin analogues from related pyrrole and thiophene compounds demonstrates the potential for developing novel compounds with biological activity. Such research indicates the potential for "this compound" in the synthesis of bioactive molecules (Hunter, Mcnab, & Withell, 2010).

Synthesis of Novel Heterocycles :Studies on the synthesis of various thieno[2,3-b]pyrrole derivatives highlight the compound's utility in creating novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. This demonstrates the compound's role as a versatile precursor in organic synthesis (Grozav, Fedoriv, Chornous, Palamar, Bratenko, & Vovk, 2019).

作用機序

Target of Action

Similar compounds have shown strong activity against hepatitis c virus .

Mode of Action

It’s known that similar compounds act as allosteric inhibitors for the rna-dependent rna polymerase of hepatitis c virus .

Biochemical Pathways

Similar compounds have been found to inhibit the kdm1a and lsd1 demethylases, which regulate dna methylation .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, the photochemical and thermal (including microwave-assisted) decomposition of 4-azido-5-arylthiophene-2-carboxylates have been studied in order to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives .

生化学分析

Biochemical Properties

The compound 3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been found to inhibit the cellular activity of transfected D-amino acid oxidase (DAO/DAAO/DAMOX/OXDA) in CHO cells . It exhibits no activity towards D-aspartate oxidase (DDO), P450 enzymes CYP3A4/2D6/3C9, and a panel of over 150 other enzymes, receptors, and ion channels .

Cellular Effects

In cellular contexts, this compound has shown to potently inhibit the activity of D-amino acid oxidase in CHO cells . This suggests that it may have significant effects on cellular metabolism and signaling pathways, particularly those involving the metabolism of D-amino acids .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with D-amino acid oxidase . It binds to this enzyme and inhibits its activity, thereby affecting the metabolism of D-amino acids within the cell .

Metabolic Pathways

Given its inhibitory effects on D-amino acid oxidase, it is likely to be involved in the metabolism of D-amino acids .

特性

IUPAC Name |

3-methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-4-7(10(14)15-2)8-6(16-4)3-5(11-8)9(12)13/h3,11H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCPEPZIBYILOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)C=C(N2)C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2603075.png)

![(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid](/img/structure/B2603078.png)

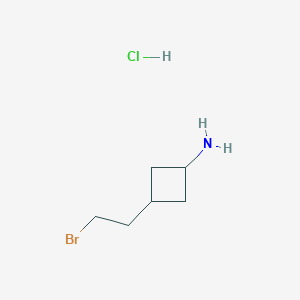

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B2603081.png)

![2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide](/img/structure/B2603085.png)

![3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2603088.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2603089.png)

![(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B2603093.png)

![3-methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2603096.png)